molecular formula C16H11NO2 B10838483 (E)-5-Styrylisatin

(E)-5-Styrylisatin

货号: B10838483
分子量: 249.26 g/mol
InChI 键: KJZBRZRRHIURGP-VOTSOKGWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-5-Styrylisatin is a synthetic small molecule and a potent, reversible inhibitor of the enzyme monoamine oxidase B (MAO-B). It was developed through molecular modeling of the MAO-B active site to bridge both the substrate and entrance cavities of the enzyme, resulting in significantly enhanced binding affinity and inhibitory potency compared to its parent compound, isatin . With an IC50 value of 41.7 nM against baboon liver MAO-B, it is approximately 200 times more potent than isatin itself . This mechanism is critical in the catabolism of dopamine in the brain. By inhibiting MAO-B, this compound leads to enhanced dopaminergic neurotransmission and may also confer neuroprotective effects by reducing the production of oxidative catabolites, making it a valuable tool for researching the pathophysiology and potential treatment strategies for Parkinson's disease . The compound exhibits higher selectivity for MAO-B over MAO-A compared to other styryl-substituted analogs, and its binding is weakened in Ile199Ala mutant forms of MAO-B, providing experimental support for its predicted docking mode within the enzyme's active site . This compound is supplied for research applications and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C16H11NO2

分子量

249.26 g/mol

IUPAC 名称

5-[(E)-2-phenylethenyl]-1H-indole-2,3-dione

InChI

InChI=1S/C16H11NO2/c18-15-13-10-12(8-9-14(13)17-16(15)19)7-6-11-4-2-1-3-5-11/h1-10H,(H,17,18,19)/b7-6+

InChI 键

KJZBRZRRHIURGP-VOTSOKGWSA-N

手性 SMILES

C1=CC=C(C=C1)/C=C/C2=CC3=C(C=C2)NC(=O)C3=O

规范 SMILES

C1=CC=C(C=C1)C=CC2=CC3=C(C=C2)NC(=O)C3=O

产品来源

United States

Synthetic Methodologies and Chemical Transformations of E 5 Styrylisatin

Primary Synthetic Routes for (E)-Styrylisatin and Analogues

The formation of the styryl substituent on the isatin (B1672199) core typically involves carbon-carbon bond-forming reactions, most notably condensation and olefination reactions. These routes allow for the introduction of the unsaturated phenyl-containing side chain, creating the characteristic (E)-styrylisatin structure.

One of the principal methods for introducing the styryl group is through Wittig reactions or related olefination strategies nih.govnih.govmdpi.comunigoa.ac.in. These reactions typically involve the condensation of a phosphonium (B103445) ylide (derived from a phosphonium salt) with an aldehyde or ketone. For styrylisatin synthesis, this can involve reacting an appropriately substituted isatin derivative or a precursor that can be later cyclized into the isatin ring, with a phosphonium ylide bearing the styryl moiety, or vice versa nih.govnih.govunigoa.ac.in.

Another significant route involves Knoevenagel condensation reactions acs.orgrsc.orgresearchgate.net. This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound in the presence of a catalyst. While Knoevenagel condensations are often used to form α,β-unsaturated carbonyl compounds or nitriles, variations can be employed to construct the styryl linkage onto isatin derivatives, often involving isatin itself or a precursor aldehyde reacting with a suitable methylene compound that can later form the styryl group acs.orgrsc.org. For instance, Knoevenagel condensation of isatins with malononitrile (B47326) has been reported to yield isatylidene malononitriles, which can be further functionalized acs.orgrsc.org.

Role of Precursor Molecules in (E)-Styrylisatin Synthesis

The synthesis of (E)-5-styrylisatin relies on the strategic selection of precursor molecules that can efficiently assemble the target structure.

Isatin and its Derivatives: Isatin itself serves as the foundational heterocyclic core for the synthesis of this compound nih.govresearchgate.netunich.itresearchgate.net. For the synthesis of specifically substituted styrylisatins, such as those with modifications on the phenyl ring of the styryl group, appropriately substituted isatins or precursors that lead to substituted isatins are employed. For instance, substituted anilines are common starting materials for isatin synthesis via methods like the Sandmeyer process nih.govscielo.br.

Precursors for the Styryl Moiety: The styryl group, a vinylbenzene unit, is typically introduced using precursors that can participate in olefination or condensation reactions.

In Wittig reactions , phosphonium salts derived from benzyl (B1604629) halides or phosphonates are crucial. For example, the synthesis of styrylisatin analogues has been described using diethyl 4- or diethyl 3-nitrobenzylphosphonate, which are condensed with benzaldehyde (B42025) derivatives to form nitrostilbenes, precursors to aminostilbenes, and subsequently incorporated into the isatin framework after reaction with diethyl ketomalonate nih.gov.

In Knoevenagel condensations , aldehydes and active methylene compounds are key. For styrylisatin synthesis, this often involves the reaction of an isatin derivative with a benzaldehyde derivative or, conversely, a precursor aldehyde with an isatin-derived active methylene species acs.orgrsc.orgbiomedres.us. Benzaldehyde derivatives themselves can be synthesized through various methods, including palladium-catalyzed reactions or Friedel-Crafts functionalization nih.govgoogle.comchemicalpapers.com.

Derivatization Strategies for Structural Modification

The isatin scaffold, including the this compound framework, offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives with tailored properties. These modifications can target the isatin core itself or the appended styryl group.

C5- and C6-Substitution Patterns and Their Synthetic Access

The C5 and C6 positions of the isatin ring are particularly important for introducing substituents, including the styryl group, which can significantly influence the compound's biological activity and physicochemical properties nih.govresearchgate.netunich.itnih.gov.

C5-Substitution: The synthesis of this compound involves the introduction of the styryl moiety at the C5 position. This can be achieved by employing Wittig or Knoevenagel reactions using precursors that direct the substitution to this position nih.govresearchgate.netunich.it. Alternatively, isatin derivatives already functionalized at C5 can be synthesized from appropriately substituted anilines. For example, electrophilic aromatic substitution, such as nitration of isatin, can yield 5-nitroisatin, a precursor that can be further modified scielo.br.

C6-Substitution: Similarly, the C6 position can be functionalized to yield (E)-6-styrylisatin analogues nih.govresearchgate.netunich.itnih.gov. The synthetic access to C6-substituted isatins often involves starting with C3-substituted aniline (B41778) derivatives, which, upon reaction with reagents like diethyl ketomalonate, can lead to isatins with substitution at the C6 position nih.gov.

Introduction of Complex Chemical Moieties

Beyond the styryl group, various complex chemical moieties can be appended to the this compound structure or its precursors to explore a wider range of chemical space and biological activities. These strategies include:

Schiff Base Formation: Reaction of the carbonyl groups of isatin derivatives with amines or hydrazines leads to Schiff bases, which are known to possess diverse biological activities biomedres.usresearchgate.netajol.info.

Heterocycle Annulation: The isatin core can be used as a building block for constructing more complex fused or spirocyclic heterocyclic systems. For example, reactions with phosphorus compounds can lead to spirooxadiazolines or other phosphorus-containing derivatives nih.gov.

Conjugation with Other Pharmacophores: Isatin derivatives have been conjugated with other biologically active molecules, such as ferrocene (B1249389) or triazole moieties, to create hybrid molecules with potentially enhanced or novel activities acs.org.

Introduction of Urea (B33335) and Thiourea (B124793) Groups: Derivatives incorporating urea and thiourea functionalities have been synthesized, often showing significant biological effects researchgate.netresearchgate.net.

Mechanistic Principles of Derivatization Reactions

Understanding the underlying reaction mechanisms is crucial for optimizing the synthesis and derivatization of this compound.

Wittig Reaction Mechanism: The Wittig reaction involves the formation of a phosphonium ylide by deprotonation of a phosphonium salt with a base. This ylide then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming a betaine (B1666868) intermediate, which subsequently cyclizes to an oxaphosphetane. Elimination of triphenylphosphine (B44618) oxide from the oxaphosphetane yields the alkene nih.govmdpi.comunigoa.ac.in. The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide and reaction conditions.

Knoevenagel Condensation Mechanism: This reaction typically proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde or ketone. This is followed by an elimination of water, often catalyzed by a base or Lewis acid, to form the α,β-unsaturated product acs.orgrsc.orgresearchgate.net.

Sandmeyer Isatin Synthesis Mechanism: The classical Sandmeyer synthesis of isatin involves the formation of an oximinoacetanilide intermediate from aniline, chloral (B1216628) hydrate, and hydroxylamine (B1172632), followed by acid-catalyzed cyclization. The mechanism involves glyoxamide formation and subsequent reaction with hydroxylamine before ring closure nih.govscielo.br.

Data Table: Key Synthetic Routes and Precursors for Styrylisatins

The following table summarizes common synthetic approaches and key precursor molecules involved in the synthesis of (E)-styrylisatins and related analogues.

Reaction TypeKey PrecursorsReaction Conditions/CatalystsProduct TypeCitation(s)
Wittig Reaction Isatin derivative (or precursor) + Phosphonium ylide (derived from benzyl halide/phosphonate)Base (e.g., NaOEt, Et₃N), solvent (e.g., EtOH, CH₂Cl₂)(E/Z)-Styrylisatins nih.govnih.govunigoa.ac.in
Knoevenagel Condensation Isatin + Benzaldehyde derivative (or vice versa)Base (e.g., piperidine, Et₃N) or Lewis acid (e.g., TiCl₄), solvent (e.g., benzene, CH₂Cl₂)Styryl-linked products, Isatylidene derivatives acs.orgrsc.orgresearchgate.net
From Substituted Anilines Substituted Aniline + Diethyl Ketomalonate (for C6) or other reagentsAcid (e.g., H₂SO₄, CH₃SO₃H), heatSubstituted Isatins (e.g., C5, C6) nih.govscielo.brnih.gov
Aza-Wittig Reaction Isatin derivative + Phosphorane (e.g., (tert-butoxycarbonylaza)triphenylphosphorane)Various conditionsImidoyl derivatives nih.gov

Compound List

this compound

Isatin

(E)-6-Styrylisatin

Malononitrile

Diethyl ketomalonate

Benzaldehyde derivatives

Phosphonium ylides

Phosphonates

Molecular Interactions and Enzyme Inhibition Profile of E 5 Styrylisatin

Reversible Inhibition of Monoamine Oxidases (MAOs)

(E)-5-Styrylisatin functions as a reversible inhibitor of both major isoforms of monoamine oxidase: MAO-A and MAO-B. Its inhibitory action is characterized by its ability to bind to the active site of these enzymes, thereby modulating their catalytic activity.

Inhibition Characteristics Against Monoamine Oxidase A (MAO-A)

This compound has demonstrated inhibitory activity against human MAO-A nih.govresearchgate.netresearchgate.netnih.govdrugbank.comdrugbank.com. Kinetic studies have indicated that its inhibition mechanism against MAO-A is competitive nih.gov. For instance, the compound designated as this compound (4a) exhibited a Ki value of 0.78 μM against recombinant human MAO-A nih.gov. While it inhibits MAO-A, its potency and selectivity are generally lower compared to its effects on MAO-B nih.govresearchgate.net.

Inhibition Characteristics Against Monoamine Oxidase B (MAO-B)

This compound is recognized as a potent inhibitor of human MAO-B nih.govresearchgate.netresearchgate.netnih.govdrugbank.comdrugbank.com. Studies using baboon liver mitochondrial MAO-B reported an IC50 value of 41.7 nM for this compound (4a) nih.gov. Furthermore, it was found to be 3 to 10-fold more potent as an inhibitor of recombinant human MAO-B compared to the parent compound, isatin (B1672199) nih.gov. The compound exhibits higher binding affinities to MAO-B than isatin, indicating enhanced potency nih.govresearchgate.netresearchgate.netnih.govdrugbank.comdrugbank.com.

Kinetic Studies of Competitive Inhibition

The inhibition of both MAO-A and MAO-B by this compound and its analogues proceeds via a competitive mechanism nih.govresearchgate.netnih.govdrugbank.comacs.org. This means that the inhibitor competes with the natural substrate for binding to the enzyme's active site. Kinetic analyses, often involving Lineweaver-Burk plots, confirm this mode of inhibition and allow for the determination of kinetic parameters such as the inhibition constant (Ki) nih.govucdavis.edusci-hub.se. The reversible nature of this interaction suggests that the inhibitor binds to the active site without forming a permanent covalent bond, allowing for the recovery of enzyme activity upon removal of the inhibitor nih.gov.

Differential Binding Affinities and Isoform Selectivity

This compound and its related analogues demonstrate differential binding affinities towards MAO-A and MAO-B, with a general trend of higher affinity for MAO-B nih.govresearchgate.netresearchgate.netnih.govdrugbank.comdrugbank.com.

Comparative Binding with Parent Isatin and Related Analogues

Compared to the parent compound, isatin, this compound analogues exhibit significantly higher binding affinities to MAO preparations nih.govresearchgate.netresearchgate.netnih.govdrugbank.comdrugbank.com. Isatin itself is a moderately potent inhibitor of MAO-B with a Ki value around 3 μM acs.org. Studies have systematically synthesized and evaluated various substituted isatin analogues, including (E)-styrylisatins, to understand structure-activity relationships (SAR). These investigations consistently show that the introduction of the styryl moiety at the C-5 position of isatin enhances binding potency for MAO-B nih.govresearchgate.netresearchgate.netdrugbank.comdrugbank.comnih.gov. While this compound is often noted as the most potent inhibitor within the styrylisatin series for MAO-B, other analogues, such as (E)-6-styrylisatin, have shown higher selectivity ratios for MAO-B over MAO-A nih.govresearchgate.net.

Structural Basis of Enzyme Binding and Inhibitory Mechanisms

Molecular docking studies have provided crucial insights into the structural basis for the potent and selective inhibition observed with (E)-styrylisatins. These studies suggest that the enhanced binding affinity of (E)-styrylisatin analogues, in comparison to isatin, can be attributed to their ability to bridge both the entrance cavity and the substrate cavity of the MAO-B active site nih.govresearchgate.netnih.govdrugbank.comacs.orgresearchgate.net. Specifically, the dioxoindolyl ring of this compound is positioned within the substrate cavity, while the styryl side chain extends into the entrance cavity, forming additional favorable interactions with enzyme residues nih.govacs.orgsemanticscholar.org.

Experimental evidence supporting this model comes from the observation of weaker binding of these analogues to the Ile199Ala mutant of human MAO-B nih.govresearchgate.netnih.govdrugbank.comacs.org. The residue at position 199 (Ile199) is known to play a role in inhibitor binding and specificity. The difference in selectivity between MAO-A and MAO-B for styrylisatins, when contrasted with other inhibitors like CSC, is thought to arise from variations in the relative geometries of their aromatic rings interacting with the distinct active site architectures of the two isoforms nih.govresearchgate.netnih.govdrugbank.comacs.org. The competitive nature of the inhibition is consistent with the inhibitor occupying the active site, thereby preventing the substrate from binding and undergoing catalysis ucdavis.edusci-hub.se.

Role of Molecular Architecture in Bridging Enzyme Cavities

The enhanced binding affinity of this compound and its analogues, when compared to the parent compound isatin, is attributed to their molecular design, which allows them to bridge key regions within the enzyme's active site nih.govresearchgate.netnih.govacs.org. Molecular docking studies conducted with MAO-B suggest that the styrylisatin structure is capable of spanning both the entrance cavity and the substrate cavity of the enzyme nih.govresearchgate.netnih.govacs.orgresearchgate.net. This ability to occupy and connect these two distinct cavities is a crucial factor in its increased inhibitory potency. Unlike isatin, which primarily interacts with the substrate cavity and leaves the entrance cavity unoccupied, this compound's extended structure, particularly the styryl moiety, allows it to engage with a broader surface area within the enzyme's binding pocket acs.org. This comprehensive engagement leads to more extensive van der Waals contacts with active site residues, thereby promoting more potent inhibition nih.govresearchgate.netresearchgate.net.

Specific Residue Interactions within the Enzyme Active Site (e.g., Ile199Ala mutant studies)

The functional significance of specific amino acid residues in the enzyme's active site has been investigated using mutant enzymes. For MAO-B, the isoleucine residue at position 199 (Ile199) has been identified as a critical "gate" residue influencing inhibitor binding and enzyme specificity nih.govresearchgate.net. Studies employing a human MAO-B Ile199Ala mutant protein have provided experimental support for the proposed binding model of (E)-styrylisatin nih.govresearchgate.netnih.govacs.org.

These investigations revealed that isatin and the (E)-styrylisatin analogues exhibit reduced inhibitory activity against the Ile199Ala mutant enzyme when compared to their activity against the wild-type enzyme nih.govresearchgate.netnih.govacs.orgresearchgate.net. This observation underscores the important role of the Ile-199 residue in the binding interactions of these compounds nih.govresearchgate.netnih.gov. The decreased binding affinity in the presence of the Ile199Ala mutation is consistent with the hypothesis that (E)-styrylisatins bind in close proximity to Ile-199, a scenario facilitated by the inhibitor's ability to traverse both the substrate and entrance cavities nih.govresearchgate.netnih.gov. The styryl moieties of (E)-styrylisatin are specifically suggested to interact with Ile-199, contributing to the observed differences in inhibition nih.gov.

Furthermore, other residues, such as Tyrosine at position 326 (Tyr326), are also recognized as gating residues that contribute to the separation and plasticity of the MAO-B active site cavities, influencing both substrate and inhibitor recognition researchgate.net.

Table 1: Effect of Ile199Ala Mutation on MAO-B Inhibition by Isatin Derivatives

CompoundInhibition of Wild-Type MAO-BInhibition of Ile199Ala MAO-BRelative Impact of Mutation
IsatinPotent inhibitorSlightly weaker inhibitorDecreased
This compoundMore potent inhibitorSlightly weaker inhibitorDecreased

*Data compiled from various studies on MAO-B inhibition nih.govresearchgate.netnih.govacs.org.

Table 2: Key Residues and Their Role in MAO-B Binding of this compound

ResidueLocation/RoleInteraction with this compoundSignificance
Ile199Gate residue, part of substrate cavityStyryl moieties interact with this residueCrucial for binding interactions; mutation reduces inhibitor potency
Tyr326Gate residue, separates enzyme cavitiesInvolved in gating substrate and inhibitor access to active siteInfluences substrate and inhibitor specificity; works in conjunction with Ile199

*Information derived from molecular docking and mutant studies nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of E 5 Styrylisatin Analogues

Influence of the Styryl Moiety on MAO Inhibitory Potency

The introduction of the styryl moiety to the isatin (B1672199) core significantly impacts MAO inhibitory activity. Studies have demonstrated that (E)-styrylisatin analogues generally exhibit enhanced binding affinities to MAO enzymes compared to the parent isatin molecule acs.orgresearchgate.net. This improved potency is attributed to the styrylisatin structure's ability to interact with both the entrance and substrate cavities of MAO-B, facilitating more extensive and productive interactions with active site residues acs.orgresearchgate.net.

(E)-5-Styrylisatin, specifically, has been identified as a more potent MAO-B inhibitor than isatin itself researchgate.netnih.govresearchgate.net. Further structural modifications, such as the incorporation of a longer alkyl chain in 5-(4-phenylbutyl)isatin, have led to even greater potency, indicating that variations within the styryl group can further optimize MAO inhibitory activity researchgate.netnih.govresearchgate.net. For instance, 5-(4-phenylbutyl)isatin demonstrated an IC50 value of 0.66 nM against MAO-B, significantly outperforming this compound researchgate.netnih.govresearchgate.netdrugbank.com.

Table 1: MAO Inhibition Potency of Isatin and (E)-Styrylisatin Analogues

CompoundMAO-A IC50 (μM)MAO-B IC50 (μM)Selectivity (MAO-B/MAO-A)Reference(s)
Isatin12.34.86~0.4 nih.gov
This compound0.780.0417~0.05 nih.gov
5-(4-phenylbutyl)isatin-0.00066 (0.66 nM)- researchgate.netnih.govresearchgate.netdrugbank.com
5-hydroxyisatin8.4>100<0.084 caymanchem.comnih.govwestminster.ac.uk
5-benzyloxyisatin4.620.103~0.02 researchgate.netresearchgate.net
6-benzyloxyisatin72.40.138~0.0019 researchgate.netresearchgate.net

Note: "-" indicates data not reported in the specific context or not directly comparable. Selectivity is often expressed as MAO-A IC50 / MAO-B IC50 or MAO-B IC50 / MAO-A IC50. Here, MAO-B/MAO-A is used where possible.

Impact of Positional Isomerism on MAO-A/B Selectivity (C5 vs. C6 Substitution)

The position of substitution on the isatin ring plays a critical role in determining MAO inhibitory profiles, particularly concerning selectivity between MAO-A and MAO-B isoforms. Generally, isatin analogues substituted at the C5 position tend to exhibit higher binding affinities to MAO-B compared to their C6-substituted counterparts nih.govresearchgate.net. This observation suggests that the C5 position is more amenable to modifications that enhance MAO-B inhibition.

However, in the case of styrylisatins, the (E)-6-styrylisatin analogue has been noted to display a higher degree of MAO-B selectivity than the (E)-5-isomer researchgate.net. Conversely, the introduction of halogen substituents at the C5 position of the styryl moiety has been shown to increase MAO-B potency, while C6 substitution might confer greater MAO-B selectivity . For example, 5-benzyloxyisatin (C5 substitution) demonstrated potent MAO-B inhibition (IC50 = 0.103 μM) with moderate MAO-A inhibition (IC50 = 4.62 μM), whereas 6-benzyloxyisatin (C6 substitution) showed less potent MAO-A inhibition (IC50 = 72.4 μM) but retained potent MAO-B activity (IC50 = 0.138 μM) researchgate.netresearchgate.net.

Modulatory Effects of Substituents on the Styryl Phenyl Ring

Substituents on the phenyl ring of the styryl moiety can significantly modulate the MAO inhibitory activity and selectivity of isatin derivatives. Halogen substitutions, particularly when present on the styryl phenyl ring and attached at the C5 position of the isatin core, have been observed to enhance MAO-B potency acs.org.

Research into isatin-based benzyloxybenzaldehyde derivatives (e.g., ISB, ISFB, ISBB series) highlights the influence of substituents on the phenyl ring of the benzyloxy group. For instance, the presence of a para-benzyloxy group in compound ISB1 resulted in more pronounced MAO-B inhibition compared to a meta-benzyloxy group in ISBB1 drugbank.comresearchgate.net. Furthermore, the incorporation of fluorine at the R3 position of a phenyl ring in indole-based phenylallylidene derivatives, such as IHC3, also led to strong MAO-B inhibitory effects mdpi.com.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently employed to understand the binding mechanism of potential inhibitors within the active site of an enzyme.

Molecular docking studies have been crucial in elucidating how (E)-5-styrylisatin analogues bind to MAO-A and MAO-B. These simulations show that the presence of the styryl group is a key structural feature that enhances binding affinity compared to the parent isatin (B1672199) molecule. The increased affinity is attributed to the ability of the styryl moiety to extend into and interact with a second cavity in the enzyme.

Specifically, for MAO-B, the this compound structure is predicted to orient in a way that it bridges both the entrance cavity and the substrate cavity of the enzyme's active site. The isatin core occupies the substrate cavity near the flavin adenine (B156593) dinucleotide (FAD) cofactor, while the styryl tail extends to occupy the hydrophobic entrance cavity. This dual-cavity binding mode provides a more extensive interaction surface between the ligand and the enzyme, contributing to a more stable complex and higher inhibitory potency.

Docking simulations predict specific molecular interactions that stabilize the this compound ligand within the active sites of both MAO isoforms. While sharing some similarities, the interactions differ in ways that explain the observed selectivity.

In the MAO-B active site , the styryl group of this compound analogues forms significant hydrophobic interactions with key amino acid residues lining the entrance cavity. The isatin ring is positioned deeper in the substrate cavity, interacting with another set of residues. The differing geometries of the active sites in MAO-A and MAO-B are thought to be the primary reason for the varying selectivity of different styrylisatin analogues. For instance, the orientation of the dioxoindolyl ring of some analogues can be rotated by approximately 180° to allow the styryl side chain to access the entrance cavity, a conformational adjustment that is critical for potent inhibition.

Below is a table summarizing the key predicted interactions for styrylisatin analogues within the MAO-B active site based on molecular docking studies.

CavityInteracting Residues (MAO-B)Interaction Type
Entrance Cavity Ile199, Leu171, Ile316Hydrophobic
Substrate Cavity Tyr398, Tyr435, Gln206Hydrophobic, Pi-stacking
FAD Cofactor Region -Proximity Interaction

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. In drug design, MD is used to assess the stability of a ligand-enzyme complex predicted by molecular docking and to observe its dynamic behavior in a simulated physiological environment.

Following the initial placement of a ligand by molecular docking, MD simulations are performed to validate the stability of the binding pose. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains securely bound within the active site or if it undergoes significant conformational changes or disassociation. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to quantify the stability of the system. A stable complex is typically characterized by low and converging RMSD values over the simulation period, indicating that the ligand has found a stable binding mode. nih.govmdpi.com The conformational stability of the ligand-enzyme complex is a crucial indicator of its potential inhibitory effectiveness. nih.gov

While MD simulations are a standard and vital tool for confirming the stability of docked inhibitor-MAO complexes, specific MD simulation studies focused exclusively on the this compound-MAO complex were not available in the reviewed literature. Such studies would be valuable to confirm the long-term stability of the dual-cavity binding mode predicted by docking.

Quantum Chemical Calculations

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into properties that are not accessible through classical molecular mechanics methods like docking and MD.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is more polarizable and can more readily undergo electronic transitions. nih.gov This intramolecular charge transfer is an important factor for biological activity. mdpi.com

Although specific quantum chemical calculations for this compound were not found in the searched literature, this type of analysis would provide valuable information on its electronic properties and reactivity profile. The table below outlines the key parameters that can be derived from HOMO and LUMO energy calculations.

ParameterFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness. Soft molecules have a small energy gap and are more reactive.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of a molecule to attract electrons.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Relates to the "escaping tendency" of electrons from an equilibrium system.

Investigation of Electronic Structure and Reactivity Descriptors

Computational chemistry and molecular modeling provide profound insights into the electronic structure and reactivity of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to calculate various quantum chemical parameters that describe the molecule's behavior in chemical reactions. These investigations are centered around the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the reactivity descriptors derived from their energies.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the most important orbitals in a molecule for determining its reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential (I), while the energy of the LUMO is related to the electron affinity (A).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. A small energy gap indicates that the molecule is more polarizable and has a higher chemical reactivity and lower kinetic stability.

Studies on isatin and its 5-substituted derivatives show that the nature of the substituent at the C-5 position significantly influences the HOMO-LUMO energy gap. uokerbala.edu.iq For instance, computational analyses performed using DFT with the B3LYP/6-311++G(2d,2p) basis set for various 5-substituted isatins reveal distinct electronic profiles. uokerbala.edu.iq While specific data for the 5-styryl substituent is not detailed in these particular studies, the trend observed with other groups provides a valuable framework for understanding its potential electronic influence. The presence of a conjugated styryl group at the C-5 position is expected to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity compared to unsubstituted isatin.

Global Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, rooted in conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Electronegativity (χ): This measures the power of an atom or molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Potential (μ): Defined as the negative of electronegativity, it describes the tendency of electrons to escape from a system. A higher chemical potential suggests a molecule is less stable or more reactive.

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive.

Global Softness (S): The reciprocal of chemical hardness, softness indicates a molecule's polarizability and reactivity. "Soft" molecules have a small HOMO-LUMO gap and are more reactive.

Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule acquires an additional electronic charge from the environment, indicating its capacity to act as an electrophile.

Computational studies on 5-substituted isatins provide concrete values for these descriptors, illustrating how different functional groups at this position modulate the molecule's reactivity. uokerbala.edu.iq

The tables below present the calculated electronic properties for neutral isatin and some of its 5-substituted derivatives, which serve as a reference for predicting the behavior of this compound.

Table 1: Calculated HOMO-LUMO Energies for 5-Substituted Isatin Derivatives

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
Isatin-6.64-2.723.92
5-Fluoroisatin-6.78-2.833.95
5-Chloroisatin-6.81-3.053.76
5-Methylisatin-6.42-2.663.76
5-Methoxyisatin-6.10-2.723.38

Data sourced from computational studies using the B3LYP/6-311++G(2d,2p) basis set. uokerbala.edu.iq

Table 2: Calculated Global Reactivity Descriptors for 5-Substituted Isatin Derivatives

CompoundChemical Hardness (η)Global Softness (S)Electronegativity (χ)Chemical Potential (μ)Electrophilicity Index (ω)
Isatin1.960.514.68-4.685.57
5-Fluoroisatin1.980.514.81-4.815.84
5-Chloroisatin1.880.534.93-4.936.46
5-Methylisatin1.880.534.54-4.545.48
5-Methoxyisatin1.690.594.41-4.415.75

Data sourced from computational studies using the B3LYP/6-311++G(2d,2p) basis set. uokerbala.edu.iq

These findings collectively demonstrate that substitutions at the C-5 position of the isatin ring are a key strategy for fine-tuning the electronic properties and, consequently, the chemical reactivity of the molecule. The electron-donating or withdrawing nature of the substituent directly impacts the frontier orbital energies, leading to predictable changes in the molecule's stability and reactivity profile.

Mechanistic Implications of E 5 Styrylisatin for Therapeutic Target Modulation

Monoamine Oxidase B (MAO-B) as a Mechanistic Target in Neurological Contexts

Monoamine Oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters and is increasingly recognized as a significant target in the management of neurodegenerative diseases. africaresearchconnects.com

Monoamine oxidase (MAO) enzymes, including MAO-B, are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of important neurotransmitters. youtube.com MAO-B preferentially metabolizes phenylethylamine and is also involved in the breakdown of dopamine (B1211576). nih.govfrontiersin.org The oxidative deamination reaction catalyzed by MAO-B is a major pathway for the catabolism of dopamine in the human brain. nih.gov

This metabolic process, while essential for regulating neurotransmitter levels, also leads to the production of potentially harmful by-products. The degradation of dopamine by MAO-B generates hydrogen peroxide (H2O2), ammonia, and corresponding aldehydes. researchgate.neta-z.lumdpi.com An overproduction of these reactive oxygen species (ROS) can lead to oxidative stress, which is implicated in cellular damage and the progression of neurodegenerative disorders. youtube.comresearchgate.net The accumulation of these toxic metabolites can contribute to neuronal damage. nih.gov

(E)-5-Styrylisatin's Contribution to Modulating Dopaminergic Neurotransmission via MAO-B Inhibition

This compound and its analogues have been identified as inhibitors of MAO-B. nih.gov By inhibiting this enzyme, this compound can increase the levels of dopamine in the brain. acs.orgnih.gov This elevation in dopamine levels enhances dopaminergic neurotransmission, a mechanism that is currently utilized in the symptomatic treatment of Parkinson's disease. nih.gov The inhibition of MAO-B by this compound not only boosts dopamine availability but may also confer neuroprotective effects by reducing the formation of hazardous by-products from dopamine oxidation. nih.gov

Molecular docking studies have provided insight into the mechanism of inhibition. The enhanced binding affinity of this compound analogues, when compared to the parent compound isatin (B1672199), is attributed to the ability of the styryl group to bridge both the entrance and substrate cavities of the MAO-B enzyme. nih.govnih.gov This interaction is supported by weaker binding observed in a mutant version of the enzyme. nih.govnih.gov

Considerations for Dual MAO-A/B Inhibition and Selective Inhibition

The development of MAO inhibitors has led to both selective and non-selective compounds, each with distinct therapeutic implications. MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and also metabolizes dopamine. frontiersin.org

This compound and its analogues have been shown to inhibit both MAO-A and MAO-B, though they often exhibit a degree of selectivity. nih.gov For instance, while this compound analogues bind more tightly to MAO-B, the (E)-6-styrylisatin analogue demonstrates the highest selectivity for MAO-B. nih.govnih.gov The lower selectivity of (E)-styrylisatin analogues between MAO-A and MAO-B, as compared to other specific inhibitors, is thought to be due to the differing geometries of their aromatic rings. nih.govnih.gov

The choice between a selective MAO-B inhibitor and a dual MAO-A/B inhibitor depends on the therapeutic goal. Selective MAO-B inhibitors are often preferred for treating Parkinson's disease to specifically enhance dopaminergic neurotransmission with a lower risk of certain side effects associated with MAO-A inhibition, such as the "cheese effect" (a hypertensive crisis caused by the interaction with tyramine-rich foods). patsnap.comresearchgate.net However, dual inhibitors may offer broader therapeutic effects in conditions where multiple neurotransmitter systems are dysregulated, such as in certain forms of depression. patsnap.com The structure-activity relationship studies of isatin derivatives, including this compound, are crucial for designing compounds with the desired selectivity profile for specific neurological applications. acs.orgnih.gov

Below is a data table summarizing the inhibitory activity of this compound and related compounds against MAO-A and MAO-B.

CompoundMAO-A Inhibition (Ki, µM)MAO-B Inhibition (Ki, µM)Selectivity Index (MAO-A/MAO-B)
Isatin1535
This compound0.780.0419.5
(E)-6-Styrylisatin220.5639.3

Data compiled from published research. nih.gov The selectivity index is calculated as the ratio of the Ki for MAO-A to the Ki for MAO-B.

Future Research Trajectories

Rational Design of Advanced (E)-5-Styrylisatin Analogues with Optimized Potency and Selectivity

The future development of this compound as a therapeutic lead hinges on the rational design of analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies on various isatin (B1672199) derivatives have consistently shown that substitution at the 5-position can significantly influence their biological activity. core.ac.uk For instance, studies on 5-substituted isatin derivatives have demonstrated that the introduction of different functional groups at this position can lead to enhanced anticancer activity. core.ac.uk This provides a strong rationale for a focused medicinal chemistry campaign on the 5-styryl moiety of this compound.

A systematic approach to analogue design would involve the synthesis of a library of compounds with modifications to both the styryl substituent and the isatin core. Key modifications could include:

Substitution on the Phenyl Ring of the Styryl Group: Introducing a variety of electron-donating and electron-withdrawing groups at different positions (ortho, meta, and para) of the phenyl ring can modulate the electronic properties and steric bulk of the molecule. This can influence binding affinity and selectivity for target proteins.

Modification of the Isatin Core: While the focus is on the 5-styryl group, judicious modifications of the isatin N-H and C-3 carbonyl groups can also be explored. For example, N-alkylation or N-acylation can impact solubility and cell permeability.

The designed analogues would then be synthesized and subjected to rigorous biological evaluation to establish a comprehensive SAR. This iterative process of design, synthesis, and testing is crucial for identifying advanced analogues with optimized potency and a favorable selectivity profile, minimizing off-target effects.

Integration of Advanced Computational Design and Experimental Validation

To accelerate the drug discovery process and reduce the reliance on costly and time-consuming empirical screening, the integration of advanced computational design with experimental validation is paramount. Computational tools such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations can provide valuable insights into the molecular interactions between this compound analogues and their biological targets.

Molecular Docking: By identifying the putative protein targets of this compound, molecular docking studies can be employed to predict the binding modes and affinities of newly designed analogues. This allows for the prioritization of compounds for synthesis that are most likely to exhibit high potency. For other isatin derivatives, docking studies have been successfully used to rationalize their biological activity.

QSAR Analysis: QSAR models can be developed to correlate the physicochemical properties of a series of this compound analogues with their observed biological activities. These models can then be used to predict the activity of virtual compounds, guiding the design of more potent derivatives. Studies on other isatin-based compounds have shown that QSAR can effectively guide the optimization of anticancer activity. core.ac.uk

Molecular Dynamics Simulations: MD simulations can provide a dynamic picture of the interactions between the ligand and its target protein, offering insights into the stability of the complex and the role of specific residues in binding. This information can be invaluable for the rational design of analogues with improved binding kinetics.

The predictions from these computational models must be rigorously validated through experimental studies. The synthesized compounds will be tested in relevant in vitro and cell-based assays to confirm their biological activity. This synergistic approach, where computational predictions guide experimental work and experimental results refine the computational models, will create a powerful and efficient engine for the discovery of advanced this compound analogues.

Development of Novel Synthetic Methodologies for Accessing Complex Derivatives

The synthesis of a diverse library of this compound analogues will require the development and optimization of novel and efficient synthetic methodologies. While traditional methods for the synthesis of styryl compounds, such as the Wittig reaction, Heck coupling, and Claisen-Schmidt condensation, are well-established, there is a need for new methods that allow for the rapid and versatile introduction of chemical complexity.

Future research in this area should focus on:

Developing more efficient and stereoselective methods for the synthesis of the (E)-styryl linkage. This could involve exploring new catalytic systems for cross-coupling reactions that are tolerant of a wider range of functional groups.

Exploring late-stage functionalization strategies. This would allow for the modification of the this compound scaffold at a later stage in the synthetic sequence, enabling the rapid generation of a diverse range of analogues from a common intermediate.

Investigating the use of flow chemistry and other modern synthetic technologies. These approaches can offer advantages in terms of reaction efficiency, scalability, and safety, facilitating the production of larger quantities of lead compounds for further preclinical evaluation.

The development of robust and flexible synthetic routes is a critical enabling step in the journey to unlock the full therapeutic potential of the this compound scaffold. By embracing modern synthetic chemistry, researchers can ensure a steady supply of novel and complex derivatives for biological evaluation, ultimately accelerating the path towards the clinic.

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing (E)-5-Styrylisatin?

  • Methodology : Synthesis typically involves a Knoevenagel condensation between isatin derivatives and styryl aldehydes under basic conditions (e.g., piperidine catalysis). Characterization requires spectroscopic techniques:

  • 1H/13C NMR to confirm stereochemistry and substituent positions .
  • HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>95%) .
  • Mass spectrometry (ESI-MS) for molecular ion validation .
    • Common Pitfalls : Isomerization to the (Z)-form during synthesis; monitor reaction time and temperature rigorously .

Q. How do researchers validate the MAO-B inhibition potency of this compound?

  • Experimental Design :

  • Use recombinant human MAO-B in enzyme assays with kynuramine as a substrate .
  • Measure IC50 values via fluorescence (λex = 310 nm, λem = 400 nm) and compare to reference inhibitors (e.g., selegiline) .
  • Include controls for non-specific binding (e.g., heat-inactivated enzymes) .
    • Data Interpretation : Competitive inhibition kinetics (Lineweaver-Burk plots) confirm reversible binding to the active site .

Advanced Research Questions

Q. How can structural modifications to this compound enhance selectivity for MAO-A vs. MAO-B?

  • Strategy :

  • Molecular docking (e.g., AutoDock Vina) to model interactions with MAO-A (PDB: 2Z5X) and MAO-B (PDB: 2V5Z) .
  • Introduce substituents at the C6 position to exploit differences in the MAO-B substrate cavity (e.g., bulkier groups reduce MAO-A affinity) .
    • Validation : Compare inhibition constants (Ki) using radiometric assays with [14C]-tyramine .

Q. What experimental approaches resolve contradictions in reported MAO inhibition data for this compound analogues?

  • Analysis Framework :

  • Variable Control : Standardize enzyme sources (e.g., recombinant vs. tissue-derived MAO) and assay buffers (pH 7.4, 0.1% Triton X-100) .
  • Statistical Reconciliation : Apply meta-analysis (random-effects model) to aggregate IC50 values from independent studies, accounting for heterogeneity .
  • Structural Validation : Use X-ray crystallography to confirm binding modes of disputed analogues .

Q. How do researchers design in vivo studies to evaluate the neuroprotective effects of this compound?

  • Protocol Design :

  • Animal Models : MPTP-induced Parkinson’s disease in mice, with daily oral administration (10–50 mg/kg) .
  • Endpoints : Striatal dopamine levels (HPLC-ECD) and motor coordination (rotarod test) .
  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and blood-brain barrier permeability (logP > 2.0 preferred) .
    • Ethical Considerations : Adhere to ARRIVE guidelines for sample size justification and humane endpoints .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。